
5-Ethynylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Éthynylpyrimidine-2,4-diamine est un composé organique appartenant à la classe des aminopyrimidines. Il se compose d'un cycle pyrimidine avec des groupes amino aux positions 2 et 4 et un groupe éthynyle à la position 5.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-Éthynylpyrimidine-2,4-diamine implique généralement les étapes suivantes :
Matière première : La synthèse commence avec un dérivé de pyrimidine, tel que la 2,4-diaminopyrimidine.
Introduction du groupe éthynyle : Le groupe éthynyle peut être introduit par une réaction de couplage de Sonogashira. Cela implique la réaction de la 2,4-diaminopyrimidine avec un halogénure d'éthynyle en présence d'un catalyseur au palladium et d'un co-catalyseur au cuivre.
Conditions de réaction : La réaction est généralement effectuée sous atmosphère inerte, telle que l'azote ou l'argon, à des températures élevées (environ 60-80 °C) et en présence d'une base comme la triéthylamine.
Méthodes de production industrielle
Les méthodes de production industrielle de la 5-Éthynylpyrimidine-2,4-diamine suivraient probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées pourraient être utilisés pour améliorer l'efficacité et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Éthynylpyrimidine-2,4-diamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe éthynyle peut être oxydé pour former des dérivés contenant des carbonyles.
Réduction : Le composé peut être réduit pour former des dérivés saturés.
Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Réduction : Des réactions d'hydrogénation utilisant du palladium sur carbone comme catalyseur peuvent être employées.
Substitution : Des agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour introduire des atomes d'halogène aux positions amino.
Principaux produits formés
Oxydation : Formation de dérivés carbonylés tels que des aldéhydes ou des cétones.
Réduction : Formation de dérivés saturés comme l'éthylpyrimidine-2,4-diamine.
Substitution : Formation de dérivés halogénés comme la 5-éthynyl-2,4-dichloropyrimidine.
Applications De Recherche Scientifique
La 5-Éthynylpyrimidine-2,4-diamine a plusieurs applications en recherche scientifique :
Chimie : Elle sert de brique de base pour la synthèse de molécules organiques plus complexes et d'hétérocycles.
Biologie : Elle peut être utilisée dans le développement d'inhibiteurs enzymatiques et comme sonde dans des tests biochimiques.
Industrie : Elle peut être utilisée dans la production de matériaux avancés, tels que des polymères et des nanomatériaux, en raison de ses propriétés structurales uniques.
5. Mécanisme d'action
Le mécanisme d'action de la 5-Éthynylpyrimidine-2,4-diamine implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, telles que la dihydrofolate réductase, en imitant la structure des substrats naturels.
Voies impliquées : Il peut inhiber l'activité enzymatique en se liant au site actif, bloquant ainsi les voies biochimiques normales et conduisant aux effets thérapeutiques désirés.
Mécanisme D'action
The mechanism of action of 5-Ethynylpyrimidine-2,4-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, such as dihydrofolate reductase, by mimicking the structure of natural substrates.
Pathways Involved: It can inhibit enzymatic activity by binding to the active site, thereby blocking the normal biochemical pathways and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-Diaminopyrimidine : Manque le groupe éthynyle et possède une réactivité et des applications différentes.
5-Éthynyluracile : Contient un cycle uracile au lieu d'un cycle pyrimidine, ce qui conduit à des activités biologiques différentes.
5-Éthynylcytosine : Contient un cycle cytosine, ce qui affecte son interaction avec les cibles biologiques.
Unicité
La 5-Éthynylpyrimidine-2,4-diamine est unique en raison de la présence de groupes amino et éthynyle sur le cycle pyrimidine. Cette combinaison de groupes fonctionnels offre une réactivité distincte et un potentiel pour diverses applications dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C6H6N4 |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
5-ethynylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H6N4/c1-2-4-3-9-6(8)10-5(4)7/h1,3H,(H4,7,8,9,10) |
Clé InChI |
VGFBEKOWPUIZTD-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=C(N=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B11829288.png)
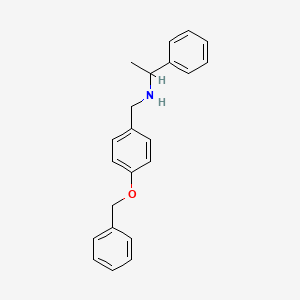
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)
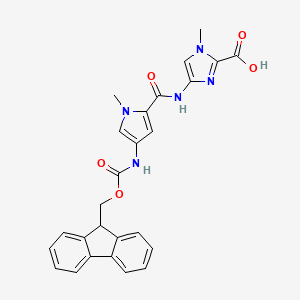
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)
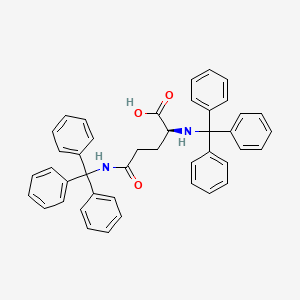

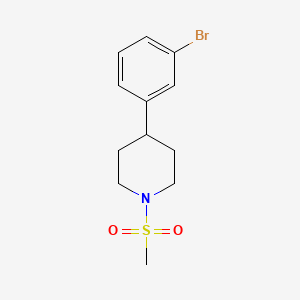
![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate](/img/structure/B11829333.png)
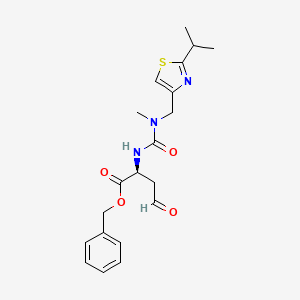

![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)

